N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
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Overview
Description
N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound features a thieno[2,3-b]indole core, which is a fused heterocyclic system, and is modified with a chloroacetyl group and a carbohydrazide moiety. These modifications can significantly influence the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps:
Formation of the Thieno[2,3-b]indole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The thieno[2,3-b]indole intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the chloroacetyl group.
Formation of the Carbohydrazide Moiety: Finally, the chloroacetylated intermediate is treated with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with modified indole or thieno ring structures.
Reduction: Reduced forms with alcohol groups replacing carbonyl functionalities.
Substitution: Substituted derivatives where the chloroacetyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloroacetyl group may facilitate covalent binding to nucleophilic sites on proteins, while the carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)-8H-thieno[2,3-b]indole-2-carbohydrazide: Lacks the methyl group at the 8-position.
8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: Lacks the chloroacetyl group.
N’-(2-bromoacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: Has a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is unique due to the specific combination of its functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloroacetyl group, in particular, can enhance its ability to form covalent bonds with biological targets, potentially leading to more potent biological effects.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-18-10-5-3-2-4-8(10)9-6-11(21-14(9)18)13(20)17-16-12(19)7-15/h2-6H,7H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWQDJGDSANPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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